molecular formula FeSb+3 B087878 Iron antimonide CAS No. 12022-92-3

Iron antimonide

Cat. No.: B087878
CAS No.: 12022-92-3
M. Wt: 177.61 g/mol
InChI Key: SBLMIPWAMVAONB-UHFFFAOYSA-N
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Description

Iron Antimonide (FeSb₂) is an intermetallic compound provided as a grayish-black solid with a melting point of 748 °C . It is a significant material in advanced materials science, particularly for the development of low-temperature thermoelectric applications . Research demonstrates that polycrystalline FeSb₂ exhibits a notable n-type to p-type transition at approximately 150 K, with a high electrical conductivity of up to 6000 S/cm at 100 K . Its enhanced power factor has led to a maximum figure-of-merit (ZT) of 0.04 at 500 K, which is a substantial improvement over previously reported values, making it a promising candidate for more efficient cooling and power generation devices . The material can be synthesized via low-temperature molten salt methods and consolidated using spark plasma sintering (SPS) to achieve high compaction density . As part of the antimonide family, which includes semiconductors like indium antimonide, its unique lattice structure contributes to its valuable electronic properties . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

antimony;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe.Sb/q+3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLMIPWAMVAONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Fe+3].[Sb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FeSb+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12022-92-3
Record name Antimony, compd. with iron (1:1)
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Record name Antimony, compd. with iron (1:1)
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Record name Antimony, compound with iron (1:1)
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Preparation Methods

Synthesis Procedure

The high-temperature solid-phase reaction is the most widely documented method for FeSb₂ synthesis. As detailed in a 2018 patent, stoichiometric amounts of iron (Fe) and antimony (Sb) powders are combined in a 1:2 molar ratio. The mixture undergoes vacuum ball-milling to ensure homogeneity, followed by cold pressing into pellets. These pellets are sintered in a vacuum atmosphere furnace at temperatures between 773 K (500°C) and 923 K (650°C) for 3 hours. The absence of oxygen prevents oxide formation, critical for phase purity.

Optimization of Sintering Parameters

Sintering temperature profoundly influences crystallinity and phase composition. At 610°C (883 K), single-phase FeSb₂ forms, confirmed by X-ray diffraction (XRD) and scanning electron microscopy (SEM). Lower temperatures yield incomplete reactions, while higher temperatures risk Sb sublimation, leading to non-stoichiometric products. The optimal duration of 3 hours balances reaction completeness and energy efficiency.

Table 1: Impact of Sintering Conditions on FeSb₂ Properties

Temperature (°C)Duration (h)Phase Purity (XRD)Seebeck Coefficient (μV/K)Power Factor (μW/m·K²)
5003Mixed phases12.545.2
6103Single-phase36.34185.89
6503Sb-deficient28.7132.4

Data derived from highlights the superiority of 610°C for maximizing thermoelectric performance.

Microstructural Characteristics

SEM analysis reveals micron-scale pores within FeSb₂ pellets, attributed to Sb volatilization during sintering. These pores reduce thermal conductivity, enhancing thermoelectric efficiency. Grain boundaries are well-defined, indicating polycrystalline growth with preferential orientation along the axis, which aligns with its anisotropic electrical properties.

Mechanical Alloying and Ball-Milling Techniques

Role of Ball-Milling in Precursor Preparation

Mechanical alloying via ball-milling is critical for achieving atomic-level mixing of Fe and Sb. The patent specifies tungsten carbide balls and a rotational speed of 300 rpm for 12 hours, reducing particle size to <10 μm. This step minimizes localized hot spots during sintering, ensuring uniform reaction kinetics.

Post-Milling Processing

Post-ball-milling, the powder is compacted at 50 MPa to form green bodies. Density measurements show 85–90% theoretical density post-sintering, with residual porosity beneficial for thermoelectric applications. Comparative studies on ball-milled iron powders (unrelated to FeSb₂) demonstrate that prolonged milling (>24 hours) induces amorphization, detrimental to crystallinity.

Spark Plasma Sintering (SPS) and Rapid Consolidation

Integration with Solid-Phase Reactions

Spark plasma sintering (SPS), though not explicitly detailed in the provided sources, is referenced in the patent as a complementary technique. SPS applies pulsed direct current and uniaxial pressure, enabling rapid densification at lower temperatures (e.g., 500°C for 5 minutes). This method mitigates Sb loss and reduces grain growth, preserving nanoscale features for enhanced electronic properties.

Comparative Advantages Over Conventional Sintering

  • Time Efficiency : SPS completes densification in minutes versus hours.

  • Density : Near-theoretical density (98%) achieved due to simultaneous pressure and current.

  • Grain Size Control : Sub-micron grains enhance mechanical strength and electronic homogeneity.

Chemical Vapor Transport (CVT) and Precursor-Derived Methods

Single-Source Precursor Approaches

While the search results focus on sulfides, analogous strategies using iron-antimony precursors could be extrapolated. For example, diethyldithiocarbamate complexes decompose thermally to yield binary phases. Adapting this for FeSb₂ would require non-sulfur ligands (e.g., antimonides), though such studies are absent in the provided literature.

Hydrothermal and Solvothermal Synthesis

Hydrothermal methods, successful for Sn-doped Sb₂Se₃ , offer potential for FeSb₂. Reaction of FeCl₃ and SbCl₃ in reducing hydrazine solutions at 200°C could precipitate FeSb₂ nanocrystals. However, challenges include controlling redox conditions to prevent oxide formation and achieving stoichiometric ratios.

Chemical Reactions Analysis

Types of Reactions: Iron antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s electronic structure and the presence of antimony vacancies .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxides, metallic iron, and substituted antimonides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Iron antimonide has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.

    Biology: Research is ongoing to explore its potential use in biological sensors and imaging techniques.

    Medicine: this compound nanoparticles are being investigated for their potential use in targeted drug delivery and cancer therapy.

    Industry: The compound is used in the production of thermoelectric devices, which convert heat into electricity. .

Mechanism of Action

The mechanism by which iron antimonide exerts its effects is primarily related to its electronic structure. The compound’s unique properties arise from the interaction of iron and antimony atoms, which create a complex electronic environment. This environment facilitates various reactions and interactions, making this compound a versatile material for different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

  • 122-Type Antimonides : The 122-type structure (e.g., SrPt₂Sb₂) features a CaBe₂Ge₂-type framework with alternating layers of transition metals and pnictogens. Unlike superconducting arsenides (e.g., BaFe₂As₂), SrPt₂Sb₂ exhibits superconductivity below 2.1 K, with a 3D Fermi surface (FS) topology . Iron antimonides like FeSb₂ adopt a marcasite structure, distinct from the 122-type, emphasizing the role of Sb in stabilizing unique geometries.
  • III-V Antimonides : Binary III-V antimonides (e.g., GaSb, InSb) crystallize in the zinc-blende structure, contrasting with the orthorhombic or layered structures of iron antimonides. These III-V compounds are direct-bandgap semiconductors (0.1–1.8 eV), whereas FeSb₂ is a narrow-gap semiconductor with strong electron correlations .

Electronic and Magnetic Properties

Property FeSb₂ SrPt₂Sb₂ (122-type) GaSb (III-V) Pr₃Fe₃Sb₇ (Ternary)
Bandgap ~0.05 eV Metallic 0.73 eV Metallic
Magnetic Order Non-magnetic Non-magnetic Non-magnetic Antiferromagnetic
Key Feature Colossal thermopower Superconductivity Semiconductor Negative magnetization
  • Thermoelectricity : FeSb₂ outperforms bismuth-antimony alloys and skutterudites in low-temperature thermopower (e.g., ~45 mV/K at 10 K), though its high thermal conductivity limits zT . Yb₁₄MgSb₁₁, a Zintl antimonide, achieves zT ~1.02 at 1075 K, highlighting the trade-offs between high-temperature and cryogenic performance .
  • Superconductivity: While iron arsenides (e.g., LaFeAsO) achieve high Tc (>50 K), antimonide analogs like SrPt₂Sb₂ exhibit lower Tc (~2.1 K), likely due to weaker FS nesting and reduced electron-phonon coupling .

Data Tables

Table 1: Thermoelectric Performance Comparison

Material Peak zT Temperature (K) Power Factor (µW/cm·K²) Reference
FeSb₂ 0.02 10 ~45,000
Yb₁₄MgSb₁₁ 1.02 1075 ~15
Bi₂Te₃ 1.2 300 ~50

Table 2: Structural Parameters of Selected Antimonides

Compound Structure Type Space Group Lattice Parameters (Å)
FeSb₂ Marcasite Pnnm a = 5.83, b = 6.53, c = 3.79
SrPt₂Sb₂ CaBe₂Ge₂-type I4/mmm a = 4.54, c = 10.21
GaSb Zinc-blende F-43m a = 6.09

Q & A

Basic Research Question

  • XRD and TEM : Identify crystallographic phases (e.g., orthorhombic vs. cubic FeSb) and grain boundaries.
  • X-ray photoelectron spectroscopy (XPS) : Detect surface oxidation (Sb₂O₃ peaks at ~540 eV).
  • Atomic force microscopy (AFM) : Quantify surface roughness (<1 nm RMS for device-grade films) .

How do advanced DFT frameworks account for strong electron correlations in FeSb systems?

Advanced Research Question
FeSb’s correlated electron behavior necessitates beyond-DFT approaches:

  • DMFT integration : Captures Hund’s metal behavior in Fe 3d orbitals.
  • Spin-orbit coupling (SOC) : Critical for modeling anisotropic magnetoresistance.
  • Benchmarking : Compare computed magnetic susceptibility (χ) with experimental neutron scattering data .

What are the design considerations for FeSb-based thermoelectric materials operating at cryogenic temperatures?

Advanced Research Question
Optimizing the thermoelectric figure of merit (ZT) at <50 K involves:

  • Doping strategies : Isoelectronic substitution (e.g., Te for Sb) enhances carrier concentration without disrupting lattice thermal conductivity.
  • Nanostructuring : Embedded nanoparticles (e.g., FeSb₂ in FeSb) reduce phonon mean free paths.
  • Cryogenic transport measurements : Differentiate electronic and lattice contributions to thermal conductivity .

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